molecular formula C21H25F3N2O2 B13807754 N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-propylaminophenoxy-acetamide CAS No. 61749-01-7

N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-propylaminophenoxy-acetamide

Cat. No.: B13807754
CAS No.: 61749-01-7
M. Wt: 394.4 g/mol
InChI Key: KHCDQZNBJCNBGH-UHFFFAOYSA-N
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Description

Properties

CAS No.

61749-01-7

Molecular Formula

C21H25F3N2O2

Molecular Weight

394.4 g/mol

IUPAC Name

2-[4-(propylamino)phenoxy]-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide

InChI

InChI=1S/C21H25F3N2O2/c1-3-11-25-18-7-9-19(10-8-18)28-14-20(27)26-15(2)12-16-5-4-6-17(13-16)21(22,23)24/h4-10,13,15,25H,3,11-12,14H2,1-2H3,(H,26,27)

InChI Key

KHCDQZNBJCNBGH-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)OCC(=O)NC(C)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Biological Activity

N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-propylaminophenoxy-acetamide, often referred to as a novel compound in pharmacological research, has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, pharmacodynamics, and therapeutic implications, drawing from various studies and data sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₄F₃NO
  • CAS Number : 119321-50-5

This compound features a unique trifluoromethyl group, which is significant for its biological activity and interaction with biological targets.

This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems. It is hypothesized to inhibit the activity of certain enzymes involved in catecholamine synthesis, similar to other compounds like alpha-methyltyrosine (α-MPT) which has been studied extensively for its pharmacological effects in conditions such as pheochromocytoma .

Pharmacological Effects

  • Catecholamine Synthesis Inhibition : Research indicates that compounds structurally related to this compound can reduce catecholamine levels significantly, leading to potential applications in managing hypertension and other catecholamine-related disorders .
  • Sedative Effects : Some studies have noted sedative properties associated with similar compounds, which could be beneficial in treating anxiety disorders or related conditions .
  • Antidepressant Potential : Given the relationship between catecholamines and mood regulation, this compound may also exhibit antidepressant-like effects, warranting further investigation into its efficacy in mood disorders.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Catecholamine Inhibition50-80% reduction in synthesis
Sedative EffectsReported incidence of sedation
Antidepressant PotentialHypothesized based on catecholamine modulation

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-propylaminophenoxy-acetamide
  • Molecular Formula : C₂₃H₂₉F₃N₂O₂
  • SMILES : CCCCCN1=CC=C(C=C1)OCC(=O)NC(C)CC2=CC(=CC=C2)C(F)(F)F
  • InChIKey : OKANZOAIOOIVQA-UHFFFAOYSA-N
  • Key Features: Contains a trifluoromethylphenyl group, a propylamino-phenoxy moiety, and an acetamide backbone .

Physicochemical Properties :
Predicted collision cross-section (CCS) values for adducts include:

  • [M+H]⁺: 423.22538 m/z (CCS: 202.0 Ų)
  • [M+Na]⁺: 445.20732 m/z (CCS: 208.7 Ų)
  • [M-H]⁻: 421.21082 m/z (CCS: 200.9 Ų) .

Current Status: No peer-reviewed literature or patent data is available for this compound, necessitating comparisons with structurally related analogs .

Comparison with Structural Analogs

Trifluoromethyl-Containing Acetamides

Example Compounds (from ):

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Structural Comparison :

Feature Target Compound Analogs
Core Structure Acetamide + phenethyl group Acetamide + benzothiazole ring
Trifluoromethyl Group Attached to phenyl ring (meta) Attached to benzothiazole (position 6)
Substituents Propylamino-phenoxy Methoxy/dimethoxy phenyl

Functional Implications :

  • The meta-trifluoromethyl group in the target compound could increase lipophilicity and metabolic stability, similar to trifluoromethylbenzothiazole derivatives .

Amino-Functionalized Acetamides

Example Compounds (from ):

  • N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
  • N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

Structural Comparison :

Feature Target Compound Analogs
Amino Group Propylamino (aliphatic) Amino/acetamido (chiral, hydroxy)
Backbone Complexity Linear phenethyl chain Branched hexane with diphenyl groups

Functional Implications :

  • The propylamino group in the target compound may confer greater membrane permeability than the polar hydroxy and acetamido groups in analogs .

N-(Substituted Phenyl)acetamides

Example Compounds (from ):

  • 3-Chloro-N-phenyl-phthalimide ()
  • N-(Substituted phenyl)acetamides as heterocyclic precursors ()

Structural Comparison :

Feature Target Compound Analogs
Electron-Withdrawing Groups Trifluoromethyl (meta) Chloro (phthalimide), methoxy
Applications Unknown (predicted: pharmacology) Polyimide synthesis (), metal ion complexation ()

Functional Implications :

  • highlights the role of acetamides in multicomponent reactions , suggesting the target compound could serve as a precursor for heterocycles, though this remains unverified .

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